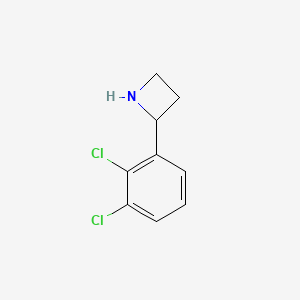

2-(2,3-Dichlorophenyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Synthetic Routes and Reaction Conditions:

Cyclization: One common method for synthesizing azetidines involves the cyclization of appropriate precursors.

Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component is another efficient method for synthesizing functionalized azetidines.

Industrial Production Methods:

Cycloaddition and Ring Expansion: Industrial production often employs cycloaddition reactions followed by ring expansion techniques to produce azetidines on a larger scale.

Types of Reactions:

Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.

Reduction: Reduction of azetidines can yield various amines, depending on the specific conditions and reagents used.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Azetidinones: Formed through oxidation.

Amines: Resulting from reduction.

Functionalized Azetidines: Produced through substitution reactions.

Applications De Recherche Scientifique

Synthesis of 2-(2,3-Dichlorophenyl)azetidine

The synthesis of this compound typically involves the formation of azetidine rings through various methods, including:

- Cyclization Reactions : Utilizing starting materials such as amines and halogenated compounds to promote ring closure.

- Transition Metal-Catalyzed Reactions : Employing catalysts to facilitate the formation of azetidine derivatives from more complex precursors.

Recent studies have highlighted novel synthetic strategies that enhance yield and selectivity for azetidine derivatives, including this compound .

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited notable antibacterial activity compared to standard antibiotics like amoxicillin.

- Escherichia coli : Demonstrated growth inhibition at minimal inhibitory concentrations (MIC) ranging from 0.25 to 16.00 μg/mL .

Anticancer Properties

Preliminary biological evaluations have revealed that this compound possesses cytotoxic effects against human tumor cell lines:

- HL60 Cell Line : The compound showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The compound's mechanism may involve disruption of cellular processes or induction of apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study conducted by Rani et al. synthesized various azetidine derivatives, including this compound. The results indicated:

- Efficacy Against Multidrug-Resistant Strains : The compound demonstrated significant antibacterial activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus.

- Comparative Analysis : The antibacterial activity was compared with established drugs like streptomycin and fluconazole, showcasing superior performance in certain cases .

Evaluation of Cytotoxicity

In another investigation focusing on anticancer properties:

- Cytotoxic Activity Against HL60 Cells : The study reported an IC50 value of approximately 0.41 μM for the azetidine derivative, indicating strong potential for further development as an anticancer agent .

- Structure-Activity Relationship (SAR) : Analysis revealed that specific functional groups on the azetidine ring significantly influenced biological activity, guiding future synthetic modifications for enhanced efficacy .

Data Tables

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 0.25–16.00 μg/mL |

| This compound | Cytotoxic | HL60 Human Tumor Cell Line | ~0.41 μM |

| Other Azetidine Derivatives | Antibacterial | Various Bacterial Strains | Varies |

Mécanisme D'action

The mechanism of action of 2-(2,3-Dichlorophenyl)azetidine is primarily driven by its ring strain and the presence of the nitrogen atom in the azetidine ring. This ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The nitrogen atom can act as a nucleophile or base, facilitating reactions such as ring-opening or substitution .

Comparaison Avec Des Composés Similaires

Activité Biologique

2-(2,3-Dichlorophenyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure substituted with a dichlorophenyl group. The molecular formula is C8H8Cl2N, and its molecular weight is approximately 195.06 g/mol. The presence of the dichlorophenyl moiety contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to act as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation and survival.

Key Mechanisms:

- mTOR Inhibition : Similar compounds have demonstrated inhibitory effects on the mammalian target of rapamycin (mTOR), a critical regulator in cell growth and metabolism. This inhibition can lead to reduced tumor growth in cancer models.

- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells by modulating caspase activation and disrupting mitochondrial function, which is crucial for cell survival .

Biological Activity

The biological activities of this compound can be summarized as follows:

Anticancer Activity

A study evaluating the anticancer properties of azetidine derivatives found that this compound significantly inhibited the growth of SiHa cervical cancer cells. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of azetidine derivatives against various bacterial strains. Results indicated that compounds structurally similar to this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for further development as antimicrobial agents .

Research Findings

Recent research highlights the versatility of this compound in therapeutic applications:

- In vitro Studies : Demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity.

- In vivo Models : Animal studies have shown promising results in tumor reduction when administered in conjunction with standard chemotherapy agents.

Propriétés

Numéro CAS |

777887-21-5 |

|---|---|

Formule moléculaire |

C9H10Cl3N |

Poids moléculaire |

238.5 g/mol |

Nom IUPAC |

2-(2,3-dichlorophenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-6(9(7)11)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H |

Clé InChI |

NHALEEMILBRBRO-UHFFFAOYSA-N |

SMILES |

C1CNC1C2=C(C(=CC=C2)Cl)Cl |

SMILES canonique |

C1CNC1C2=C(C(=CC=C2)Cl)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.